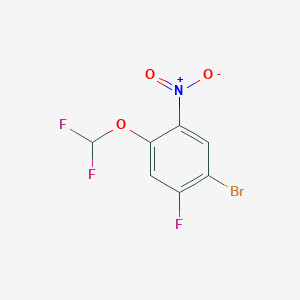
Palmitic acid-d4-2
概要
説明
Palmitic acid-d4-2 is a deuterated fatty acid, specifically a stable isotope-labeled version of hexadecanoic acid, also known as palmitic acid. This compound is characterized by the substitution of hydrogen atoms with deuterium at the 11th and 12th carbon positions. It is commonly used in various scientific research applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Palmitic acid-d4-2 typically involves the deuteration of hexadecanoic acid. This process can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction conditions often include elevated temperatures and pressures to facilitate the incorporation of deuterium atoms into the fatty acid molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. Quality control measures are implemented to achieve high purity and isotopic enrichment of the final product.
化学反応の分析
Types of Reactions
Palmitic acid-d4-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding deuterated aldehydes and carboxylic acids.
Reduction: Reduction reactions can convert the acid to its corresponding alcohol.
Substitution: The deuterium atoms can be replaced with other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Deuterated aldehydes and carboxylic acids.
Reduction: Deuterated alcohols.
Substitution: Deuterated derivatives with different functional groups.
科学的研究の応用
Palmitic acid-d4-2 is widely used in scientific research due to its stable isotope labeling. Some applications include:
Chemistry: Used as a tracer in metabolic studies to investigate fatty acid metabolism and lipid biosynthesis.
Biology: Employed in studies of cell membrane dynamics and lipid-protein interactions.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of fatty acids.
Industry: Applied in the development of deuterated drugs and as a standard in analytical chemistry.
作用機序
The mechanism of action of Palmitic acid-d4-2 involves its incorporation into biological systems where it mimics the behavior of natural fatty acids. The deuterium atoms provide a unique signature that can be detected using mass spectrometry, allowing researchers to track the compound’s distribution and metabolism. The molecular targets and pathways involved include enzymes responsible for fatty acid metabolism, such as acyl-CoA synthetase and fatty acid desaturase.
類似化合物との比較
Palmitic acid-d4-2 can be compared with other deuterated fatty acids, such as:
Hexadecanoic-2,2,3,3-d4acid: Deuterated at the 2nd and 3rd carbon positions.
Octadecanoic-11,11,12,12-d4acid: An 18-carbon fatty acid deuterated at the 11th and 12th positions.
Uniqueness
This compound is unique due to its specific deuteration pattern, which provides distinct advantages in metabolic studies and analytical applications. Its stable isotope labeling allows for precise tracking and quantification in complex biological systems.
特性
IUPAC Name |
11,11,12,12-tetradeuteriohexadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i5D2,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCSVZSSVZVIGE-NZLXMSDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCC)C([2H])([2H])CCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[5-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-2-yl]acetic acid](/img/structure/B1459757.png)


![5-Methylspiro[2.3]hexane-5-carboxylic acid](/img/structure/B1459760.png)




